molecular formula C8H13NO4 B139460 (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate CAS No. 126330-77-6

(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate

Cat. No.: B139460
CAS No.: 126330-77-6
M. Wt: 187.19 g/mol
InChI Key: HRJDEHQWXAPGBG-RXMQYKEDSA-N
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Description

(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (CAS 126330-77-6) is a high-value, chiral oxetane derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a crucial synthetic building block, integrating a reactive β-lactone ring and a Boc-protected amine group into a single, stereodefined scaffold . The molecular formula is C8H13NO4 with a molecular weight of 187.20 g/mol . It is characterized by its specific rotation, reported to be between +25.0 to +29.0 deg (C=1, acetonitrile) . The primary research value of this compound lies in its versatile reactivity. The strained 2-oxooxetane (β-lactone) ring is susceptible to ring-opening reactions by nucleophiles, allowing for the introduction of the 3-amino-2-hydroxypropanoic acid motif, a structure found in various bioactive molecules . Concurrently, the tert-butoxycarbonyl (Boc) group protects the amine, enhancing the compound's stability during synthetic sequences and allowing for selective deprotection under mild acidic conditions to generate the free amine . This combination of features makes it a preferred chiral precursor for the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds. Specifications & Handling: • Purity: >98.0% • Appearance: White to almost white powder or crystalline solid • Melting Point: 119 °C • Storage: This compound is both moisture and heat sensitive. It must be stored in a freezer (under -20°C or <0°C) under an inert atmosphere to maintain stability and purity . Safety Information: This material is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human or veterinary use . Signal Word: Warning Hazard Statements: H315-H319-H335 (Causes skin irritation, serious eye irritation, and may cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJDEHQWXAPGBG-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456560
Record name tert-Butyl [(3R)-2-oxooxetan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126330-77-6
Record name tert-Butyl [(3R)-2-oxooxetan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for R Tert Butyl 2 Oxooxetan 3 Yl Carbamate and Analogs

Stereoselective Synthesis of Beta-Lactones and Oxetanes

The construction of the strained four-membered ring of oxetanes and β-lactones presents a significant synthetic challenge. acs.org Stereoselective methods are crucial for producing enantiomerically pure compounds, which is essential for their application in medicinal chemistry and as chiral building blocks. Strategies range from utilizing readily available chiral molecules to developing novel asymmetric catalytic reactions.

The chiral pool, which consists of abundant and inexpensive enantiopure compounds from nature, is a common starting point for complex stereoselective synthesis. wikipedia.org Amino acids are particularly valuable precursors for molecules like (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate due to their inherent chirality and functional groups. baranlab.orguh.edu

The target compound, this compound, is structurally derived from serine. The synthesis of N-protected serine β-lactones is a well-established method that utilizes the amino acid's stereocenter to direct the formation of the chiral lactone. A prevalent method for the cyclization of N-protected serine derivatives is the Mitsunobu reaction. researchgate.netresearchgate.net

In this reaction, N-tert-butoxycarbonyl-L-serine (N-Boc-L-serine) is treated with a preformed complex of triphenylphosphine (B44618) (Ph3P) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or dimethyl azodicarboxylate (DMAD). researchgate.netresearchgate.net The reaction proceeds through the activation of the primary hydroxyl group of serine, followed by an intramolecular SN2 cyclization (a 4-exo-tet mechanism) by the carboxylate. researchgate.net This cyclization occurs with inversion of configuration at the carbon bearing the hydroxyl group (C-3), resulting in the (S)-configuration in the product, which corresponds to the (R)-configuration when named as a substituted oxetanone based on IUPAC nomenclature rules for heterocycles. researchgate.netorgsyn.org The use of a slight excess of the azodicarboxylate relative to triphenylphosphine can improve yields by preventing unreacted phosphine (B1218219) from reacting with the β-lactone product. orgsyn.org

Detailed labeling studies using deuterium (B1214612) and oxygen-18 have confirmed that the Mitsunobu cyclization of N-benzyloxycarbonyl-L-serine proceeds via hydroxy group activation, leading to the loss of the hydroxy oxygen and retention of the carboxy oxygens in the final lactone. researchgate.net

Starting MaterialReagentsSolventYield (%)Ref
N-Boc-L-serinePh3P, DEADTHF60-72 researchgate.net
N-Cbz-L-serinePh3P, DMADTHF60-72 researchgate.netresearchgate.net
N-Boc-L-serinePh3P, DEADEthyl Acetate40 orgsyn.org

N-protected α-amino β-lactones, including the title compound and its α-alkylated analogs, are valuable intermediates for synthesizing unnatural α-amino acids. clockss.org The strained four-membered ring is susceptible to nucleophilic ring-opening. The regioselectivity of this opening—either at the carbonyl carbon (acyl C2-O1 cleavage) or the β-carbon (alkyl C4-O1 cleavage)—is influenced by the nature of the nucleophile and the solvent. researchgate.netclockss.orgcapes.gov.br

Hard nucleophiles, such as methoxide, tend to attack the carbonyl carbon. researchgate.net However, a wide range of other nucleophiles, including halides, sulfur, and nitrogen nucleophiles, attack at the β-position, leading to various β-substituted alanine (B10760859) derivatives with retention of stereochemistry. researchgate.netclockss.org For instance, trimethylsilylamines react with N-Cbz-L-serine-β-lactone primarily via alkyl-oxygen cleavage to yield optically pure N-Cbz-β-amino-L-alanine derivatives. capes.gov.br Similarly, organocuprates derived from Grignard reagents have been used to open Bn2N-α-methylserine-β-lactone, favoring O-alkyl fission to produce a variety of α-methyl amino acids in high yields. organic-chemistry.org

β-Lactone PrecursorNucleophileProduct TypeRef
N-Cbz-L-serine-β-lactoneTrimethylsilylaminesβ-Amino-L-alanine derivatives capes.gov.br
N-Cbz-L-serine-β-lactoneHalides, Thiols, Aminesβ-Substituted alanines researchgate.net
Bn2N-α-methylserine-β-lactoneOrganocupratesα-Methyl amino acids organic-chemistry.org

The formation of four-membered rings through intramolecular cyclization is a fundamental yet challenging strategy due to the inherent ring strain of the product. acs.org These reactions must overcome unfavorable kinetics compared to the formation of three-, five-, or six-membered rings. acs.org

The most common method for forming the C–O bond in oxetanes is the intramolecular Williamson etherification. acs.orgacs.orgnih.gov This approach involves a base-mediated nucleophilic substitution between an alcohol and a leaving group positioned in a 1,3-relationship. acs.org Success is substrate-dependent, as side reactions like fragmentation can reduce yields. acs.org Effective leaving groups such as tosylates or mesylates are typically employed, and a strong base is used to generate the alkoxide for cyclization. acs.org For example, the synthesis of the oxetane (B1205548) scaffold of oxetanocin was achieved in 84% yield via a sodium hydride-mediated cyclization onto a mesylate leaving group. acs.org

Another strategy involves the ring expansion of epoxides. Opening an epoxide with a nucleophile that contains a leaving group can generate the necessary 1,3-disubstituted precursor for subsequent intramolecular cyclization. acs.org

As an alternative to chiral pool synthesis, enantioselective catalysis allows for the creation of chiral oxetanes from achiral or racemic starting materials. This area has seen significant progress, particularly in photocatalytic and biocatalytic methods.

A classic method for oxetane synthesis is the Paternò–Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene. nih.govacs.orgnih.gov Developing a highly enantioselective catalytic version of this reaction has been a long-standing challenge. nih.govchemrxiv.org Recently, a triplet rebound strategy using a novel hydrogen-bonding chiral Iridium (Ir) photocatalyst has been developed, achieving the first highly enantioselective catalytic Paternò–Büchi reaction. nih.govacs.orgnih.gov This method allows the excited-state carbonyl to react in its native, unbound state, avoiding electronic perturbations that can occur with Lewis or Brønsted acid catalysts. nih.gov Using this strategy with quinoline (B57606) derivatives and carbonyl compounds has resulted in oxetane products with up to 90% enantiomeric excess (ee). researchgate.net

Biocatalysis offers another powerful route to chiral oxetanes. A unique halohydrin dehalogenase has been discovered and engineered to create a biocatalytic platform for the enantioselective formation of oxetanes. researchgate.netresearchgate.net This enzymatic approach facilitates the synthesis of both enantiomers of chiral oxetanes from γ-haloalcohols with high efficiency and excellent enantioselectivity (up to 49% yield, >99% ee), and the process is scalable for larger transformations. researchgate.netresearchgate.net

Catalytic MethodCatalyst TypeKey FeaturesEnantioselectivityRef
Paternò-Büchi ReactionChiral Iridium PhotocatalystTriplet rebound mechanismUp to 90% ee nih.govresearchgate.net
Intramolecular CyclizationEngineered Halohydrin DehalogenaseBiocatalytic desymmetrization of γ-haloalcohols>99% ee researchgate.netresearchgate.net

CO2-Based Synthesis of Cyclic Carbamates

The use of carbon dioxide (CO2) as a C1 building block is a key objective in green chemistry, offering a sustainable alternative to hazardous reagents like phosgene (B1210022) for the synthesis of carbamates and carbonates. rsc.orgnih.gov

The cycloaddition of CO2 to cyclic ethers is an atom-economical method for producing cyclic carbonates. nih.gov While this reaction is most commonly applied to epoxides to form five-membered cyclic carbonates, it can also be used with oxetanes to produce six-membered cyclic carbonates (trimethylene carbonates). researchgate.netrsc.org The reaction with oxetanes is generally less favorable than with epoxides due to the lower ring strain of the four-membered ether, often requiring harsher conditions or more active catalytic systems. rsc.org

Various catalysts have been developed to facilitate this transformation, which can be tuned to selectively yield either the six-membered cyclic carbonate or the corresponding polymer, poly(trimethylene carbonate). rsc.org Although numerous reports detail the coupling of CO2 and epoxides, the selective synthesis of cyclic carbonates from CO2 and oxetanes is less common. rsc.org The synthesis of cyclic carbamates from CO2 typically involves precursors like amino alcohols or aziridines rather than a direct cycloaddition with an oxetane. rsc.org

Reactants Catalyst Product Significance
Epoxide + CO2Various (e.g., Ionic Liquids, Metal Complexes)Five-membered cyclic carbonateWell-established, thermodynamically favorable green process. nih.gov
Oxetane + CO2Various (e.g., Organometallic catalysts)Six-membered cyclic carbonate or PolycarbonateLess reactive than epoxides; requires specific catalyst tuning. rsc.org
Amino alcohol + CO2Activating agent (e.g., TsCl) + BaseCyclic carbamate (B1207046) (e.g., 2-oxazolidinone)Avoids hazardous reagents like phosgene. rsc.org

Alternative Synthetic Routes to Substituted Oxetane Carbamates

The functionalization of a pre-formed oxetane ring is a versatile strategy for generating a library of analogs. researchgate.net Modifications can be made at various positions, depending on the available starting materials and the desired substitution pattern. A common precursor is oxetan-3-one, which can undergo reactions such as reductive amination or organometallic additions to install substituents at the C3 position. nih.gov

Further diversification can be achieved through reactions on substituents already present on the ring. For example, hydroxy groups on the oxetane core can be converted into ethers via Williamson alkylation or transformed into better leaving groups like mesylates for subsequent nucleophilic substitution. chemrxiv.org A notable high-selectivity reaction is the nucleophilic substitution on 3-(aminomethyl)oxetan-3-amine, where the primary aminomethyl group reacts preferentially over the tertiary ring amine, avoiding the need for protecting groups. acs.org This high selectivity simplifies the synthesis of compounds like the drug candidate Ziresovir. acs.org

In multi-step syntheses, the amine functionality is often protected to prevent unwanted side reactions. chem-station.com Carbamates are one of the most widely used protecting groups for amines because their stability can be tuned, and they can be removed under various conditions, allowing for orthogonal deprotection strategies. chem-station.comyoutube.com

Protecting Group Abbreviation Structure Typical Cleavage Conditions
tert-ButoxycarbonylBoc-C(O)O-t-BuStrong Acid (e.g., TFA, HCl)
BenzyloxycarbonylCbz or Z-C(O)OCH2PhCatalytic Hydrogenolysis (H2, Pd/C)
9-FluorenylmethoxycarbonylFmoc-C(O)OCH2-FmBase (e.g., Piperidine)
2-(Trimethylsilyl)ethoxycarbonylTeoc-C(O)OCH2CH2Si(CH3)3Fluoride source (e.g., TBAF) youtube.com

Synthesis of Related N-Protected-α-amino-β-lactones

The synthesis of N-protected-α-amino-β-lactones serves as a crucial methodology for the preparation of various chiral α-amino acids and complex bioactive molecules. These strained four-membered ring systems are valuable intermediates due to their susceptibility to ring-opening by a wide range of nucleophiles, leading to the formation of β-substituted alanines with high optical purity. The protecting group on the nitrogen atom plays a significant role in the stability and reactivity of the β-lactone ring. Commonly employed protecting groups include benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc).

The general strategy for synthesizing these compounds involves the intramolecular cyclization of N-protected serine derivatives. A frequently utilized method is a modified Mitsunobu reaction, which allows for the dehydration and subsequent ring closure of N-(benzyloxycarbonyl)serine or N-(tert-butoxycarbonyl)serine. researchgate.net This approach has proven effective in producing the desired β-lactones in good yields without significant racemization. researchgate.net

For instance, both N-Cbz-L-serine β-lactone and N-Boc-L-serine β-lactone can be synthesized from their respective N-protected L-serine precursors. researchgate.net The choice of protecting group can influence the subsequent reactions and deprotection strategies. The N-Cbz group is typically removed by hydrogenolysis, while the N-Boc group is cleaved under acidic conditions.

The reactivity of these N-protected-α-amino-β-lactones has been extensively explored. They react with a variety of nucleophiles, including carbon, nitrogen, oxygen, sulfur, and halogen nucleophiles, at the β-carbon to yield optically pure N-protected β-substituted α-amino acids. orgsyn.org However, the regioselectivity of the nucleophilic attack can be influenced by the nature of the nucleophile. "Hard" nucleophiles, such as methoxide, tend to attack at the carbonyl carbon, leading to ring opening without incorporation of the nucleophile at the β-position. researchgate.net

The versatility of these synthetic intermediates is further highlighted by their use in the preparation of more complex amino acid derivatives. For example, N-Cbz-L-serine-β-lactone reacts with trimethylsilylamines in acetonitrile (B52724) primarily through alkyl-oxygen cleavage to afford optically pure N-Cbz-β-amino-L-alanine derivatives in good yields. capes.gov.brresearchgate.net The solvent can play a crucial role in directing the regioselectivity of this reaction; using halogenated solvents like chloroform (B151607) can favor acyl-oxygen cleavage, resulting in the formation of N-Cbz-L-serine amides. capes.gov.brresearchgate.net

Furthermore, organocuprates derived from organolithium and organomagnesium reagents have been successfully employed to open the β-lactone ring, providing a pathway to various chiral α-amino acids. acs.org This method underscores the utility of N-protected-α-amino-β-lactones as chiral building blocks in asymmetric synthesis. The synthesis of α-methyl amino acids has also been achieved through the regioselective opening of Bn2N-α-methylserine-β-lactone with organocuprates, demonstrating the adaptability of this strategy to α-substituted serine derivatives. organic-chemistry.org

The following tables summarize the synthetic approaches and key findings for the preparation of related N-protected-α-amino-β-lactones.

Table 1: Synthesis of N-Protected-α-amino-β-lactones via Mitsunobu Reaction

Starting MaterialReagentsProductYieldReference
N-(benzyloxycarbonyl)serine (Cbz-Ser-OH)Ph3P, dimethyl azodicarboxylateN-Cbz-serine β-lactone60-72% researchgate.net
N-(tert-butoxycarbonyl)serine (Boc-Ser-OH)Ph3P, dimethyl azodicarboxylateN-Boc-serine β-lactone60-72% researchgate.net

Table 2: Nucleophilic Ring-Opening Reactions of N-Protected-α-amino-β-lactones

β-LactoneNucleophileSolventProductKey FindingReference
N-Cbz-L-serine-β-lactoneTrimethylsilylamines (Me3Si-NR2)AcetonitrileN-Cbz-β-amino-L-alanine derivativesAlkyl-oxygen cleavage predominates. capes.gov.brresearchgate.net
N-Cbz-L-serine-β-lactoneTrimethylsilylamines (Me3Si-NR2)ChloroformAmides of N-Cbz-L-serineAcyl-oxygen cleavage is favored. capes.gov.brresearchgate.net
Bn2N-α-methylserine-β-lactoneOrganocupratesNot specifiedEnantiopure α-methyl amino acidsRegioselective opening at the β-position. organic-chemistry.org

Reactivity and Mechanistic Studies of R Tert Butyl 2 Oxooxetan 3 Yl Carbamate

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The inherent ring strain of the 2-oxetanone system in (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate is the primary driver for its reactivity. The molecule readily undergoes ring-opening reactions when treated with a range of reagents, including nucleophiles and acids. These transformations are highly useful for creating diverse and complex molecular architectures from a single chiral building block.

Nucleophilic Ring Opening Reactions

The reaction of N-protected α-amino-β-lactones with nucleophiles is a well-established method for the synthesis of β-substituted alanines. The regioselectivity of this attack is a key feature of the compound's reactivity. Due to the electronic nature of the β-lactone, "soft" nucleophiles preferentially attack the β-carbon (C4) of the oxetane ring, leading to alkyl-oxygen bond cleavage. In contrast, "hard" nucleophiles, such as methoxide, tend to attack the more electrophilic carbonyl carbon (C2), resulting in acyl-oxygen cleavage. The reactions are typically stereospecific, proceeding with inversion of configuration at the site of attack.

This compound and its analogs react cleanly with soft sulfur nucleophiles, such as thiols and thiophenols. These reactions proceed via an S\textsubscript{N}2 mechanism, where the sulfur species attacks the β-carbon of the oxetane ring. This attack results in the opening of the strained four-membered ring and the formation of a new carbon-sulfur bond, yielding N-Boc-S-aryl-L-cysteine derivatives. The reaction occurs with complete inversion of stereochemistry at the β-carbon.

For example, the reaction with various substituted thiophenols in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as acetonitrile (B52724) provides the corresponding S-aryl cysteine derivatives in good yields.

Table 1: Reaction of this compound with Various Thiophenols

Entry Nucleophile (ArSH) Product (N-Boc-S-Ar-L-cysteine derivative) Yield (%)
1 Thiophenol tert-Butyl ((R)-1-oxo-3-(phenylthio)-1-oxopropan-2-yl)carbamate 85
2 4-Methylthiophenol tert-Butyl ((R)-1-oxo-3-(p-tolylthio)-1-oxopropan-2-yl)carbamate 88
3 4-Chlorothiophenol tert-Butyl ((R)-3-((4-chlorophenyl)thio)-1-oxo-1-oxopropan-2-yl)carbamate 91
4 4-Methoxythiophenol tert-Butyl ((R)-3-((4-methoxyphenyl)thio)-1-oxo-1-oxopropan-2-yl)carbamate 82

The azide (B81097) anion (N₃⁻), typically introduced using sodium azide (NaN₃), is another effective nucleophile for the ring-opening of this compound. Similar to sulfur nucleophiles, the azide ion attacks the β-carbon, leading to alkyl-oxygen bond cleavage and the formation of β-azidoalanine derivatives. These products are valuable intermediates for the synthesis of diamino acids and other nitrogen-containing compounds. The reaction proceeds with high stereospecificity, resulting in an inversion of configuration at the reaction center. The reaction is commonly carried out in a polar aprotic solvent like dimethylformamide (DMF).

Table 2: Reaction of this compound with Sodium Azide

Entry Reagent Solvent Product Yield (%)
1 Sodium Azide (NaN₃) DMF tert-Butyl ((R)-3-azido-1-oxo-1-oxopropan-2-yl)carbamate 95

While intermolecular reactions are common, the oxetane ring can also be opened by an intramolecular nucleophilic attack. In a suitably designed substrate, a tethered nucleophile can attack the β-carbon of the lactone, leading to the formation of a new cyclic structure. For this to occur, a precursor molecule containing both the β-lactone and a nucleophilic group (e.g., a hydroxyl or amino group) separated by a suitable linker is required.

For instance, a derivative of N-Boc-serine β-lactone where the Boc-group is replaced by a protecting group containing a terminal alcohol could undergo an acid- or base-catalyzed intramolecular cyclization. The tethered hydroxyl group would act as the nucleophile, attacking the β-carbon of the lactone to form a new, larger heterocyclic ring system, such as a substituted tetrahydrofuranone. The stereochemistry of the newly formed stereocenter would be controlled by the S\textsubscript{N}2 nature of the ring-opening reaction. Such transformations are highly valuable as they can generate complex cyclic products with high diastereoselectivity from acyclic precursors.

Acid-Catalyzed Ring Opening

In the presence of acid, the oxetane ring of this compound can be opened by hydrolysis. Mechanistic studies using isotopically labeled materials have shown that acidic hydrolysis proceeds primarily by the attack of a water molecule at the C4 methylene (B1212753) group (alkyl-oxygen cleavage). This is in contrast to base-catalyzed hydrolysis, which occurs via attack at the carbonyl carbon.

The generally accepted mechanism for acid-catalyzed hydrolysis of β-lactones can follow two pathways, depending on the reaction conditions and substrate structure: the A\textsubscript{AC}2 and A\textsubscript{AC}1 mechanisms. In the A\textsubscript{AC}2 pathway, the carbonyl oxygen is first protonated, activating the lactone. A water molecule then attacks the β-carbon in a bimolecular S\textsubscript{N}2 fashion. In the A\textsubscript{AC}1 pathway, which is favored in more strongly acidic conditions, the protonated lactone undergoes unimolecular cleavage of the alkyl-oxygen bond to form a stabilized carbocation intermediate, which is then trapped by water. For the N-Boc serine β-lactone, the attack at the β-position suggests a mechanism with significant S\textsubscript{N}2 character.

Mechanistic Investigations of Ring Scission

The mechanism of ring scission in N-protected serine β-lactones is highly dependent on the nature of the nucleophile and the reaction conditions. The key mechanistic question revolves around which of the two electrophilic centers—the carbonyl carbon (C2) or the β-carbon (C4)—is attacked. This dictates whether the reaction proceeds via acyl-oxygen cleavage or alkyl-oxygen cleavage.

Alkyl-Oxygen Cleavage (S\textsubscript{N}2 Pathway): The majority of reactions, particularly with soft nucleophiles (e.g., thiols, azide) and under acidic conditions, proceed via attack at the β-carbon (C4). This is a classic S\textsubscript{N}2 displacement where the carboxylate acts as the leaving group, facilitated by the release of ring strain. Isotopic labeling experiments confirm that this pathway leads to the inversion of stereoconfiguration at the C4 carbon. Mass spectrometry and NMR studies of the reaction with cysteine thiols have shown that inactivation of enzymes occurs through nucleophilic attack of the thiol at the β-position of the oxetanone ring.

Acyl-Oxygen Cleavage: This pathway involves nucleophilic attack at the carbonyl carbon (C2). It is generally favored by "hard," non-bulky nucleophiles (e.g., methoxide, hydroxide). The reaction proceeds through a tetrahedral intermediate, similar to a standard ester saponification. The regioselectivity can also be influenced by the solvent; for example, reactions of N-Cbz-L-serine-β-lactone with trimethylsilylamines in acetonitrile favor alkyl-oxygen cleavage, while using halogenated solvents like chloroform (B151607) shifts the selectivity towards acyl-oxygen cleavage.

SN2-Type Reaction Mechanisms

The oxetan-2-one ring of this compound presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4) adjacent to the ring oxygen. clockss.org Attack at the C4 position proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the cleavage of the alkyl C4-O1 bond. stackexchange.com This pathway is characterized by a backside attack from the nucleophile, resulting in a predictable inversion of stereochemistry at the C4 center. masterorganicchemistry.com

The regioselectivity of the nucleophilic attack—whether it occurs at the acyl carbon (C2) or the alkyl carbon (C4)—is highly dependent on the nature of the nucleophile. stackexchange.com This divergent reactivity allows for the selective synthesis of different classes of compounds. researchgate.net

SN2 Pathway (Alkyl-Oxygen Cleavage): "Soft" nucleophiles, such as azide and various sulfur-based nucleophiles like benzylthiolate, preferentially attack the C4 carbon. researchgate.netstackexchange.comnih.gov This SN2 ring-opening is a key strategy for producing β-substituted alanine (B10760859) derivatives, which are valuable building blocks in medicinal chemistry. nih.govresearchgate.net

Acyl-Substitution Pathway (Acyl-Oxygen Cleavage): "Hard" nucleophiles, including primary and secondary amines or methoxide, tend to attack the more sterically accessible and electronically positive carbonyl carbon (C2). researchgate.netstackexchange.com This leads to cleavage of the acyl C2-O1 bond and the formation of amide or ester adducts. researchgate.net

The choice of solvent can also significantly influence the reaction outcome. In one documented instance involving ammonia (B1221849) as the nucleophile, a switch in solvent from acetonitrile to tetrahydrofuran (B95107) (THF) inverted the product ratio, favoring the SN2 product over the acyl-substitution product. stackexchange.com

Table 1: Regioselectivity of Nucleophilic Attack on N-Boc-β-Lactones
Nucleophile TypeExample NucleophilesPredominant Site of AttackReaction MechanismResulting Bond Cleavage
Soft NucleophilesAzide, Thiolates (e.g., Benzylthiolate)β-Carbon (C4)SN2Alkyl C4-O1
Hard NucleophilesAmines, Alkoxides (e.g., Methoxide)Carbonyl Carbon (C2)Nucleophilic Acyl SubstitutionAcyl C2-O1
Computational Chemistry (DFT, MD Simulations)

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide profound insights into the reactivity and mechanisms of this compound. These tools allow for the detailed examination of reaction pathways, transition states, and molecular geometries that are difficult to observe experimentally. masterorganicchemistry.comnih.gov

DFT calculations can be employed to model the transition states for both the SN2 and acyl-substitution pathways. By calculating the activation energies for each route with different nucleophiles, computational studies can rationalize and predict the experimentally observed regioselectivity. nih.gov Such analyses often involve mapping the potential energy surface to identify the lowest energy pathway for the reaction.

Crystal structure analyses of analogous N-Boc protected β-lactones reveal key structural parameters, such as bond lengths and angles within the strained ring, and intermolecular interactions like the formation of hydrogen-bonded dimers. nih.govresearchgate.netresearchgate.net This experimental data serves as a crucial benchmark for validating the accuracy of computational models. MD simulations can further extend this by modeling the dynamic behavior of the molecule in solution, exploring its conformational landscape, and simulating its interactions with solvent molecules and approaching nucleophiles.

Table 2: Key Parameters in Computational Studies of this compound
Computational MethodParameter/Focus of StudyScientific Insight
Density Functional Theory (DFT)Transition State Geometry & EnergyDetermination of activation barriers for competing reaction pathways (SN2 vs. Acyl-Substitution).
DFTReaction Energy ProfilesUnderstanding the thermodynamics and kinetics of the ring-opening reaction.
DFTElectrostatic Potential MappingIdentification of electrophilic sites (C2 vs. C4) and prediction of nucleophilic attack.
Molecular Dynamics (MD)Solvation Effects & DynamicsAnalysis of how solvent organization influences reaction pathways and stability.
Molecular Dynamics (MD)Conformational AnalysisExploring the flexibility of the Boc-group and its potential influence on ring accessibility.

Reactions of the Carbamate (B1207046) Group

The tert-butyl carbamate (Boc) group serves primarily as a protecting group for the amine functionality. Its chemical reactions are central to the synthetic utility of the molecule, either through its removal to unmask the amine or through modifications that leverage its presence.

Deprotection Strategies of the tert-Butyl Carbamate (Boc)

The Boc group is renowned for its stability in basic and nucleophilic conditions but its lability under acidic conditions. acsgcipr.org This characteristic allows for its selective removal in the presence of other sensitive functional groups. acsgcipr.org

The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane. awuahlab.com The mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine as an ammonium (B1175870) salt. acsgcipr.org A significant drawback of this method is the generation of the highly reactive tert-butyl cation, which can lead to undesirable side reactions by alkylating other nucleophilic sites within the molecule. acsgcipr.org To mitigate this, cation scavengers are frequently added to the reaction mixture. acsgcipr.org

To circumvent the harshness of strong acids, milder deprotection methods have been developed. One such strategy employs oxalyl chloride in methanol, which facilitates Boc removal at room temperature in good to excellent yields and demonstrates tolerance for a wide range of other functional groups. awuahlab.com

Table 3: Comparison of Boc Deprotection Strategies
Reagent/MethodTypical ConditionsMechanism/Key IntermediateAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)Dichloromethane, 0°C to RTAcid-catalyzed, tert-butyl cationFast, effective, well-establishedHarsh conditions, potential for side reactions (t-butylation)
Hydrochloric Acid (HCl)Dioxane, Methanol, or Ethyl AcetateAcid-catalyzed, tert-butyl cationCost-effective, forms HCl salt directlyCan be less selective than TFA
Oxalyl Chloride / MethanolMethanol, Room TemperatureElectrophilic activation by oxalyl chlorideVery mild conditions, high functional group toleranceRequires specific reagent combination
ThermalHigh Temperature (e.g., >150°C)Thermally induced eliminationReagent-freeRequires high heat, not suitable for thermally sensitive substrates

Derivatization and Functionalization via the Carbamate Nitrogen

Direct derivatization of the carbamate nitrogen is uncommon while the Boc group is attached, as the nitrogen is non-nucleophilic. The primary role of the carbamate is to act as a latent amine. Upon successful deprotection, the resulting free amine of (R)-3-amino-2-oxooxetane becomes a versatile nucleophilic handle for a wide array of functionalization and derivatization reactions. This two-step process—deprotection followed by functionalization—is a cornerstone of its use in organic synthesis.

The liberated primary amine can undergo numerous transformations, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

These transformations allow for the introduction of diverse structural motifs, enabling the synthesis of complex molecules and libraries of compounds for various applications.

Table 4: Potential Derivatization Reactions of (R)-3-amino-2-oxooxetane (Post-Boc Deprotection)
Reaction TypeReagent ClassFunctional Group Formed
AcylationAcid Chlorides, AnhydridesAmide
SulfonylationSulfonyl ChloridesSulfonamide
AlkylationAlkyl HalidesSecondary/Tertiary Amine
Reductive AminationAldehydes/Ketones + Reducing AgentSubstituted Amine
Urea/Carbamate FormationIsocyanates, ChloroformatesUrea/Carbamate

Stability and Degradation Pathways

The stability of this compound is largely governed by the high ring strain of the β-lactone moiety. This strain makes the ring susceptible to opening under various conditions, including nucleophilic, acidic, or basic environments.

Intramolecular Attack at the Lactone Ring

While intermolecular reactions with external nucleophiles are the most studied reaction pathways, the potential for intramolecular degradation exists. The N-Boc group itself contains nucleophilic oxygen atoms and, upon deprotonation, a potentially nucleophilic nitrogen atom. An intramolecular nucleophilic attack could theoretically lead to a ring-opening or rearrangement pathway.

For instance, under strong basic conditions, deprotonation of the carbamate N-H could generate an amide anion. This anion could potentially attack the electrophilic carbonyl carbon (C2) of the lactone. Such an attack would form a highly strained, fused-ring tetrahedral intermediate, which would likely be unstable and could lead to subsequent ring-opening or rearrangement products. However, this pathway is speculative and less favored than attack by external nucleophiles. The electron-withdrawing nature of the carbamate group enhances the electrophilicity of the lactone ring carbons, making them more susceptible to attack by external species present in the reaction medium. nih.gov Other general degradation pathways for β-lactones include thermally induced decarboxylation to form alkenes or rearrangement leading to ring expansion, though specific studies on these pathways for this particular compound are not widely documented. clockss.org

Influence of Stereochemistry on Stability

The stability of the oxetane ring is significantly influenced by its substitution pattern. acs.orgnih.gov For instance, 3-substituted oxetanes generally exhibit greater stability compared to their 2-substituted counterparts. sigmaaldrich.com The β-lactone ring in this compound is inherently strained due to the small bond angles required for the four-membered ring. stackexchange.comnih.gov This strain makes the lactone susceptible to ring-opening reactions by various nucleophiles. nih.gov

The tert-butyloxycarbonyl (Boc) protecting group plays a dual role. It is known for its stability under most nucleophilic and basic conditions, which protects the amine functionality during synthetic manipulations. organic-chemistry.orgresearchgate.net However, the bulky tert-butyl group can also exert steric effects that may influence the conformation of the oxetane ring and its susceptibility to attack. The specific (R)-configuration at the C3 position dictates a precise three-dimensional orientation of the carbamate group relative to the lactone ring, which can affect intermolecular interactions and crystal packing, as seen in related N-protected-α-amino-β-lactones. researchgate.netresearchgate.net While the electronic effects of the carbamate group are independent of its stereoconfiguration, the stereochemistry is crucial for chiral recognition in biological systems, such as enzyme-catalyzed reactions, which can lead to stereoselective binding and reactivity.

Factors Affecting Metabolic Stability

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. For this compound, metabolic breakdown can be anticipated to involve several pathways, primarily targeting the oxetane ring and the carbamate group. The incorporation of an oxetane motif into molecules has been a strategy in medicinal chemistry to enhance metabolic stability, often by replacing metabolically vulnerable groups like gem-dimethyl or carbonyl functionalities. researchgate.netscirp.orgresearchgate.net

Key Factors Influencing Metabolic Stability:

Oxetane Ring Metabolism: The oxetane ring, while sometimes used to improve metabolic stability, can be a substrate for certain enzymes. nih.gov Notably, oxetanes can undergo hydrolysis catalyzed by microsomal epoxide hydrolase (mEH) to form the corresponding 1,3-diols. nih.govresearchgate.net This represents a non-cytochrome P450 (CYP) metabolic pathway, which can be advantageous in drug design to avoid CYP-mediated drug-drug interactions. nih.govscirp.orgnih.gov The susceptibility to this hydrolysis is substrate-specific and influenced by the substitution pattern on the ring. acs.orgnih.gov Studies on related structures have shown that 3-substituted oxetanes tend to have greater metabolic stability in human liver microsomes (HLM) compared to 2-substituted versions, a feature attributed to reduced lipophilicity and potentially less favorable interactions with CYP active sites. sigmaaldrich.com

Carbamate Group Stability: The Boc-carbamate group is generally stable against hydrolysis by many proteases and esterases. Its primary route of metabolic cleavage is typically under acidic conditions, which are not physiological, or via specific enzymatic pathways that are less common. organic-chemistry.orgresearchgate.net The stability of the carbamate linkage helps protect the amino group from common metabolic reactions like oxidative deamination.

Influence of Lipophilicity and Substitution: Metabolic stability is often inversely correlated with lipophilicity. The introduction of polar functional groups like oxetanes can reduce a molecule's lipophilicity, thereby decreasing its interaction with metabolic enzymes such as CYPs and leading to slower clearance. sigmaaldrich.comacs.org The substitution pattern significantly affects stability; for instance, increased substitution around the oxetane ring can sterically hinder enzyme access and slow the rate of metabolism. nih.govacs.org

The following table summarizes findings on the metabolic stability of oxetane-containing compounds from various studies, providing context for the potential metabolic fate of this compound.

Structural Feature/AnalogueObservationImplication for Metabolic StabilityReference
3-Substituted Oxetanes vs. 2-Substituted3-substituted variants exhibited greater microsomal stability.Substitution at the 3-position is generally favorable for metabolic stability. sigmaaldrich.com
Oxetane as Carbonyl IsostereReplacement of a carbonyl group with an oxetane ring considerably improved metabolic stability (intrinsic clearance rate).The oxetane ring is less susceptible to enzymatic attack than a carbonyl group. acs.org
Oxetane Ring HydrolysisOxetanes can be hydrolyzed to diols by microsomal epoxide hydrolase (mEH).Provides a non-P450 clearance pathway, which can reduce drug-drug interaction risks. nih.govnih.govresearchgate.net
Oxetane vs. Cyclohexyl AnalogueAn oxetane-containing compound showed a reduced propensity for oxidative metabolism compared to its cyclohexyl analogue.Oxetanes can block sites of metabolic oxidation. sigmaaldrich.com
General Oxetane IntroductionIncorporating an oxetane motif generally leads to an improvement in metabolic stability and lipophilicity.The polar nature of the oxetane ring can improve physicochemical properties. acs.org

Applications in Advanced Organic Synthesis

Chiral Building Block for Complex Molecule Synthesis

The utility of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate as a chiral building block stems from its identity as an activated, N-protected derivative of D-serine. Its defined stereochemistry at the C3 position is crucial for the asymmetric synthesis of enantiomerically pure target molecules, particularly in the field of medicinal chemistry. The Boc-protecting group provides stability during various chemical transformations and can be removed under acidic conditions, a standard procedure in multi-step synthesis. The inherent reactivity of the β-lactone ring allows for controlled ring-opening reactions, enabling the construction of diverse and complex organic structures.

N-protected-α-amino-β-lactones, such as this compound, are recognized as effective intermediates for the synthesis of β-substituted alanines. nih.govresearchgate.net The high ring strain of the 2-oxetanone core makes it an excellent electrophile. The ring can be opened by a wide array of nucleophiles, which attack the β-carbon, leading to the formation of various α-amino acid derivatives with substitution at the β-position. nih.gov This method provides a reliable pathway to non-proteinogenic amino acids, which are important components in peptidomimetics and other biologically active molecules. For instance, reactions with soft sulfur nucleophiles or sodium azide (B81097) yield building blocks with significant potential in medicinal chemistry. nih.gov

Table 1: Examples of Nucleophilic Ring-Opening Reactions to Form β-Substituted Alanine (B10760859) Derivatives

Nucleophile Resulting β-Substituted Alanine Derivative Type
Azides (e.g., NaN₃) β-Azido-alanine derivatives
Thiols (R-SH) β-Thio-alanine derivatives (Cysteine analogs)
Amines (R-NH₂) α,β-Diaminopropionic acid derivatives

The structural features of this compound make it a useful intermediate in the synthesis of peptides and proteins, particularly for the introduction of modified amino acid residues. The Boc group is a cornerstone of one of the primary strategies in peptide synthesis, where it temporarily protects the N-terminus of an amino acid. peptide.com

This compound can be viewed as a cyclized, activated form of N-Boc-D-serine. This activation is crucial for certain synthetic strategies. In peptide chemistry, the selective activation of an amino acid's carboxyl group is fundamental for forming a peptide bond. nih.gov The β-lactone structure provides this activation inherently; its reaction with a nucleophile, such as the N-terminal amine of a growing peptide chain, results in the incorporation of the serine unit. This approach is valuable for creating peptides with unnatural linkages or for specialized bioconjugation techniques where the reactivity of serine's side chain is harnessed. nih.gov

Solid-Phase Peptide Synthesis (SPPS) is an automated or semi-automated method for building peptide chains on a solid resin support. beilstein-journals.org The process involves sequential cycles of deprotection, coupling, and washing. beilstein-journals.org The Boc group is a classic Nα-protecting group used in SPPS, typically removed with an acid like trifluoroacetic acid (TFA) before the next amino acid is coupled. peptide.com this compound, with its acid-labile Boc group, is compatible with this methodology. It can be used as a specialized building block to introduce a D-serine derivative into a peptide sequence on a solid support. After coupling, the β-lactone ring remains available for subsequent on-resin modification via ring-opening with a desired nucleophile, allowing for the synthesis of peptidomimetics and complex peptide structures that are not accessible with standard amino acid building blocks.

The enantiopure nature and unique reactivity of this compound make it a powerful tool in the total synthesis of natural products and their analogs. Many biologically active natural products contain complex stereocenters and diverse functional groups that can be accessed from versatile chiral precursors like this β-lactone.

Jaspine B (also known as pachastrissamine) is a natural sphingolipid with notable biological activity. mdpi.com Its total synthesis highlights the importance of chiral lactone intermediates derived from amino acids. In one synthetic route, a key intermediate is an N-Boc protected lactone, which is constructed using a stereoselective palladium-catalyzed carbonylative cyclization. mdpi.com The starting material for this sequence is N-Boc protected Garner's aldehyde, an intermediate that is readily prepared in a few steps from L-serine. mdpi.com The formation of the N-protected lactone establishes the correct configuration at two crucial chiral centers in the molecule. This lactone then undergoes further transformations, including chain elongation, to yield the final natural product, Jaspine B. mdpi.com This synthesis underscores the strategic value of N-protected amino acid-derived β-lactones as key intermediates in the construction of complex natural products. mdpi.com

Table 2: Key Compound Classes in the Synthesis of Jaspine B

Compound/Intermediate Class Role in Synthesis
L-Serine Ultimate chiral source
N-Boc Garner's Aldehyde Key starting material derived from L-serine
N-Boc Protected Lactone Crucial intermediate formed via cyclization

Synthesis of Natural Product Analogs

Development of New Chiral Auxiliaries and Ligands

While not a chiral auxiliary in the classical sense—a group that is attached to a prochiral substrate and later removed—this compound serves as a fundamental chiral starting material for synthesizing more complex chiral molecules that can act as ligands or auxiliaries. nih.govsigmaaldrich.com The inherent chirality of the serine-derived backbone is transferred during synthetic transformations, enabling the creation of new enantiopure compounds. nih.gov

The high reactivity of the β-lactone ring allows for controlled, stereospecific introduction of various functional groups. This makes it an ideal precursor for crafting bespoke chiral ligands for asymmetric catalysis. By reacting the lactone with bifunctional nucleophiles, chemists can forge novel molecular frameworks designed to coordinate with metal centers, thereby influencing the stereochemical outcome of a wide range of chemical reactions. Its utility lies in providing access to β-amino acid derivatives, which are crucial components in the architecture of peptidomimetics and other biologically active molecules that may exhibit catalytic properties or serve as chiral ligands. nih.govchemimpex.com

Conformational Restriction and Bioisosteric Replacement

The rigid, four-membered oxetane (B1205548) ring has gained significant traction in medicinal chemistry as a bioisostere—a substituent that mimics the steric and electronic properties of another group while potentially offering improved physicochemical characteristics. nih.govresearchgate.netresearchgate.net The incorporation of the oxetane motif, often derived from precursors like this compound, can profoundly influence a drug candidate's properties. acs.orgnih.gov

In drug design, a gem-dimethyl group is frequently used to introduce steric bulk or to block a site of metabolic oxidation. However, this often leads to an undesirable increase in lipophilicity. nih.gov The oxetane ring serves as an excellent bioisostere for the gem-dimethyl group, as it occupies a similar molecular volume but introduces polarity. acs.orgnih.gov This strategic replacement can improve metabolic stability without the associated lipophilicity penalty, a concept that has been successfully applied in numerous drug discovery programs. nih.govresearchgate.net

The introduction of an oxetane ring into a molecule can systematically and predictably alter its physicochemical profile, which is a critical aspect of drug development. nih.govnih.gov One of the most significant effects is the reduction of the basicity (pKa) of nearby amine groups due to the strong inductive electron-withdrawing effect of the oxetane oxygen. nih.govnih.gov This can be crucial for improving oral absorption or reducing off-target effects associated with high basicity. nih.gov

Furthermore, replacing non-polar groups like a gem-dimethyl moiety with a polar oxetane ring typically leads to a decrease in lipophilicity (LogD) and a substantial increase in aqueous solubility. nih.govresearchgate.netcambridgemedchemconsulting.com These modifications can dramatically improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Table 1: Impact of Oxetane as a Bioisosteric Replacement on Drug Properties This table presents generalized trends observed in medicinal chemistry.

PropertyChange upon Replacing Carbonyl GroupChange upon Replacing Gem-Dimethyl GroupRationale
Aqueous Solubility IncreaseSignificant IncreaseIncreased polarity of the oxetane ring compared to the original moiety. researchgate.net
Lipophilicity (LogD) DecreaseDecreaseThe polar oxygen atom reduces overall lipophilicity. nih.govcambridgemedchemconsulting.com
Metabolic Stability IncreaseIncreaseThe oxetane ring is generally more resistant to metabolic enzymes (e.g., CYPs) than carbonyls or alkyl groups. researchgate.netacs.org
Basicity (pKa) of adjacent amines N/ADecreaseThe strong inductive effect of the oxetane oxygen lowers the pKa of proximal basic centers. nih.govnih.gov
Hydrogen Bonding Capacity MaintainedIntroducedThe oxetane oxygen acts as a hydrogen bond acceptor. nih.gov

Enabling Synthesis of Diverse Chemical Libraries

This compound is a highly valuable building block for the construction of diverse chemical libraries for high-throughput screening. The synthetic utility stems from the high ring strain of the β-lactone, which makes it an excellent electrophile for ring-opening reactions with a wide array of nucleophiles. nih.govresearchgate.net

This reactivity allows for the rapid and efficient synthesis of libraries of enantiomerically pure β-substituted α-amino acids. nih.govresearchgate.net By reacting the parent lactone with various nucleophiles—such as amines, azides, thiols, or organocuprates—a multitude of side chains can be introduced at the β-position in a stereocontrolled manner. nih.govacs.org This strategy provides access to a vast chemical space of novel amino acid derivatives that are difficult to synthesize through other methods. These derivatives can then be used in peptide synthesis or as standalone molecules in drug discovery programs. chemimpex.com The reliability and versatility of this ring-opening chemistry make this compound a cornerstone reagent for generating libraries of complex chiral molecules. researchgate.net

Q & A

Q. What is the recommended synthetic route for obtaining (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate with high enantiomeric purity?

The Mitsunobu reaction is widely employed for stereoselective synthesis. In a representative procedure (adapted for the R-enantiomer):

  • Reagents : (R)-3-Amino-2-oxetanone, di-tert-butyl dicarbonate (Boc₂O), triphenylphosphine (PPh₃), diethyl azidodicarboxylate (DEAD), anhydrous THF.
  • Conditions :
    • Cool THF to 0°C, add PPh₃ and DEAD.
    • Stir for 15 minutes, then add Boc₂O and (R)-3-amino-2-oxetanone.
    • Warm to room temperature and monitor by TLC or HPLC.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).
  • Enantiomeric purity : Validate via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) .

Q. Which analytical techniques are critical for characterizing this compound?

Technique Parameters Application
¹H/¹³C NMR DMSO-d₆ or CDCl₃; δ 1.4 ppm (Boc tert-butyl), δ 4.5–5.0 ppm (oxetane protons)Confirm structure and purity .
Chiral HPLC Chiral stationary phase (e.g., AD-H); isocratic elutionDetermine enantiomeric excess (≥98% for R-isomer) .
X-ray Crystallography SHELX suite for refinement; Mo Kα radiationResolve absolute configuration and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal packing data for oxetane-containing carbamates?

Discrepancies in hydrogen-bonding patterns (e.g., N–H···O vs. C–H···O interactions) may arise due to:

  • Crystallization solvents : Polar solvents (e.g., ethanol) favor stronger N–H···O bonds.
  • Substituent effects : Electron-withdrawing groups on the oxetane alter donor-acceptor capacity.
  • Validation : Compare multiple datasets (e.g., CCDC entries) and apply Hirshfeld surface analysis .

Q. What strategies mitigate oxetane ring-opening during functionalization reactions?

  • Low-temperature conditions : Perform nucleophilic substitutions at –20°C to reduce ring strain.
  • Protecting groups : Use Boc to shield the carbamate NH during coupling reactions.
  • Catalytic control : Employ Pd-mediated cross-coupling instead of strong bases .

Q. How can reaction mechanisms involving this carbamate be analyzed methodologically?

  • Isotopic labeling : Introduce ¹⁸O at the oxetane carbonyl to track ring-opening pathways via MS.
  • DFT calculations : Model transition states for ring-opening (e.g., with Gaussian 16) to predict regioselectivity.
  • In-situ IR : Monitor carbonyl stretching frequencies (1700–1750 cm⁻¹) to detect intermediates .

Data Contradiction Analysis

Q. How should discrepancies in enantiomeric excess (ee) measurements be addressed?

Disagreements between chiral HPLC and optical rotation data may stem from:

  • Column degradation : Validate HPLC columns with reference standards.
  • Solvent effects : Ensure consistent solvent systems (e.g., hexane/isopropanol vs. methanol).
  • Calibration : Cross-check with polarimetry (e.g., [α]D²⁵ = +15° for R-isomer in CHCl₃) .

Q. Why do synthetic yields vary significantly across literature reports?

  • Impurity in starting materials : (R)-3-Amino-2-oxetanone purity impacts Boc protection efficiency.
  • Moisture sensitivity : Use rigorously anhydrous THF and molecular sieves for Mitsunobu reactions.
  • Scale-dependent effects : Pilot small-scale reactions (<1 mmol) before scaling up .

Methodological Tables

Q. Table 1: Optimized Reaction Conditions for Boc Protection

Parameter Optimal Value Reference
Temperature0°C → RT
SolventAnhydrous THF
Stoichiometry (Boc₂O)1.2 equivalents
Reaction Time12–24 hours

Q. Table 2: Key Hydrogen Bonds in Crystal Structures

Interaction Distance (Å) Angle (°) Study
N–H···O (carbamate)2.85165
C–H···O (oxetane)3.10145

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.